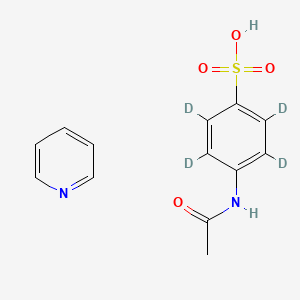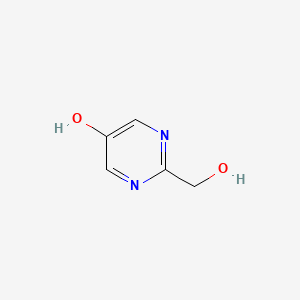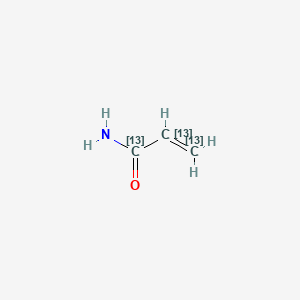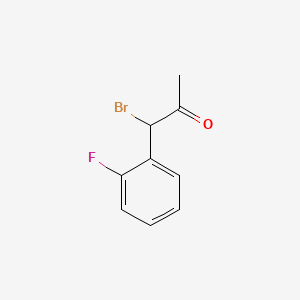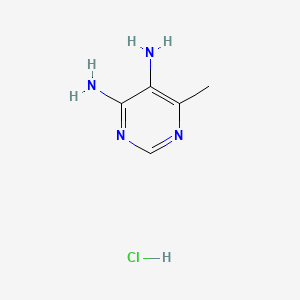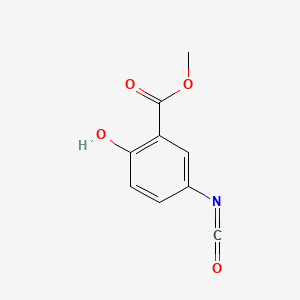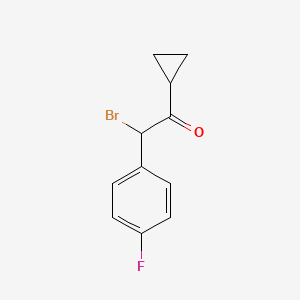
Mono(3-tetrahydropyranyloxybutyl)phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(3-tetrahydropyranyloxybutyl)phthalate is a biochemical used for proteomics research . It has a molecular formula of C17H22O6 and a molecular weight of 322.35 .
Molecular Structure Analysis
The molecular structure of Mono(3-tetrahydropyranyloxybutyl)phthalate is represented by the formula C17H22O6 . This indicates that it contains 17 carbon atoms, 22 hydrogen atoms, and 6 oxygen atoms.Physical And Chemical Properties Analysis
Mono(3-tetrahydropyranyloxybutyl)phthalate is an oil-like substance . It has a molecular weight of 322.35 and a molecular formula of C17H22O6 .Scientific Research Applications
1. Phthalates in Consumer and Personal Care Products
Phthalates, including compounds like Mono(3-tetrahydropyranyloxybutyl)phthalate, are multifunctional chemicals extensively used in consumer and personal care products. These compounds are key components in plastics, cosmetics, and medical devices. Their widespread application has led to measurable levels of various phthalates in a significant portion of the general population (Hauser et al., 2004); (Hauser & Calafat, 2005).
2. Phthalates in Medical Devices
Phthalates are also used in medical devices due to their ability to impart flexibility and durability to materials like polyvinyl chloride (PVC). The presence of phthalates in medical devices has been a subject of research, highlighting the potential for human exposure through medical treatments (Silva et al., 2005).
3. Environmental and Health Implications
The environmental presence and potential health implications of phthalates, including Mono(3-tetrahydropyranyloxybutyl)phthalate, have been extensively studied. Research indicates associations between phthalate exposure and various health concerns, such as diabetes and reproductive issues, although specific effects of individual phthalates may vary (Svensson et al., 2011); (Ferguson et al., 2011).
Mechanism of Action
Phthalates, including Mono(3-tetrahydropyranyloxybutyl)phthalate, are endocrine-disrupting chemicals that can induce neurological disorders . They can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .
Safety and Hazards
Future Directions
properties
CAS RN |
1797133-17-5 |
|---|---|
Product Name |
Mono(3-tetrahydropyranyloxybutyl)phthalate |
Molecular Formula |
C17H22O6 |
Molecular Weight |
322.357 |
IUPAC Name |
2-[3-(oxan-2-yloxy)butoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-12(23-15-8-4-5-10-21-15)9-11-22-17(20)14-7-3-2-6-13(14)16(18)19/h2-3,6-7,12,15H,4-5,8-11H2,1H3,(H,18,19) |
InChI Key |
RCUIYCZJPBXGOU-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)OC2CCCCO2 |
synonyms |
1,2-(Benzene)dicarboxylic Acid 1-(3-Tetrahydropyranyloxybutyl) Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carbaldehyde](/img/structure/B589956.png)
